1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol
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Overview
Description
1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol is a chemical compound with the molecular formula C8H14F3NO2 It is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and a hydroxyl group
Preparation Methods
The synthesis of 1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with trifluoromethylated reagents. One common method includes the reaction of 4-piperidone with 3,3,3-trifluoro-2-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and metabolic diseases.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidine: Lacks the hydroxyl group on the piperidine ring, which can affect its reactivity and biological activity.
1-(3,3,3-Trifluoro-2-hydroxypropyl)-4-methylpiperidine: Contains a methyl group on the piperidine ring, which can influence its steric properties and interactions with molecular targets.
1-(3,3,3-Trifluoro-2-hydroxypropyl)-4-aminopiperidine: Has an amino group instead of a hydroxyl group, which can alter its chemical reactivity and biological effects.
These comparisons highlight the unique features of this compound, particularly its combination of a trifluoromethyl group and a hydroxyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)7(14)5-12-3-1-6(13)2-4-12/h6-7,13-14H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSYGPWOWRZLTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821836 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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